REACTION_CXSMILES
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S(O)(O)(=O)=O.[NH2:6][C:7]1[CH:8]=[C:9](B(O)O)[CH:10]=[CH:11][CH:12]=1.[NH2:16][C:17]1C=[C:19](B(O)O)[CH:20]=[CH:21][CH:22]=1.BrC1C=CC=CN=1.C([O-])([O-])=O.[K+].[K+]>COCCOC.C(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:16]1[CH:17]=[CH:22][CH:21]=[CH:20][C:19]=1[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[NH2:6] |f:0.1.2,4.5.6,^1:50,69|
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Name
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3-Aminophenylboronic acid hemisulphate
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Quantity
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5.58 g
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Type
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reactant
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Smiles
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S(=O)(=O)(O)O.NC=1C=C(C=CC1)B(O)O.NC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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2.7 mL
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
100 mg
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Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with sat. NaHCO3 (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Name
|
|
Type
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product
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Smiles
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N1=C(C=CC=C1)C=1C=C(N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |